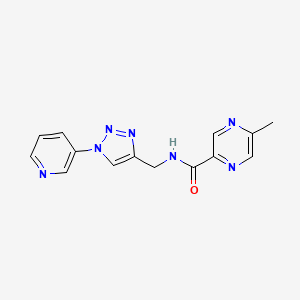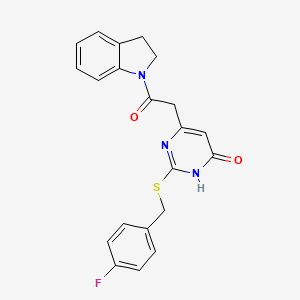
5-methyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrazine-2-carboxamide is a complex organic compound that features a pyrazine ring substituted with a carboxamide group, a triazole ring, and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrazine-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Attachment of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction.
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through a condensation reaction involving appropriate precursors.
Final Coupling: The final step involves coupling the triazole-pyridine intermediate with the pyrazine-2-carboxamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
5-methyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyridine or pyrazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or chlorination using thionyl chloride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
5-methyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrazine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the interaction of small molecules with biological macromolecules.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex organic compounds used in various industries.
Mécanisme D'action
The mechanism of action of 5-methyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyridine rings can participate in hydrogen bonding and π-π interactions, facilitating binding to the target site. This binding can modulate the activity of the target, leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-methyl-N-((1-(pyridin-2-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrazine-2-carboxamide
- 5-methyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrazine-2-carboxamide
- 5-methyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-5-yl)methyl)pyrazine-2-carboxamide
Uniqueness
The uniqueness of 5-methyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrazine-2-carboxamide lies in the specific positioning of the triazole and pyridine rings, which can significantly influence its binding affinity and specificity towards molecular targets. This makes it a valuable compound for drug design and other applications.
Propriétés
IUPAC Name |
5-methyl-N-[(1-pyridin-3-yltriazol-4-yl)methyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N7O/c1-10-5-17-13(8-16-10)14(22)18-6-11-9-21(20-19-11)12-3-2-4-15-7-12/h2-5,7-9H,6H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNUOZOCXDQXDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NCC2=CN(N=N2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexan-6-amine hydrochloride](/img/structure/B2880414.png)

![7-(4-ethoxybenzoyl)-5-[(3-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2880418.png)
![2-Chloro-1-[8-(dimethylamino)-1,3,4,5-tetrahydro-2-benzazepin-2-yl]propan-1-one](/img/structure/B2880420.png)
![(E)-2-(4-Bromophenyl)-N-[(2-methylfuran-3-YL)methyl]ethenesulfonamide](/img/structure/B2880421.png)
![1-(3-Fluorophenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2880422.png)







